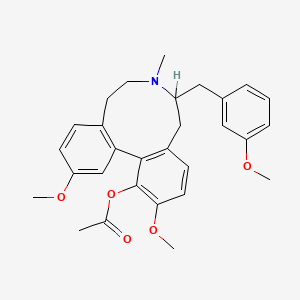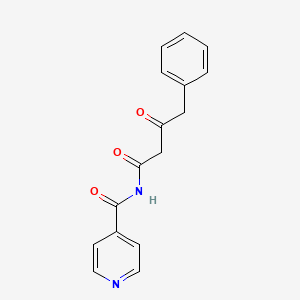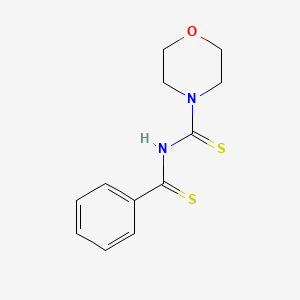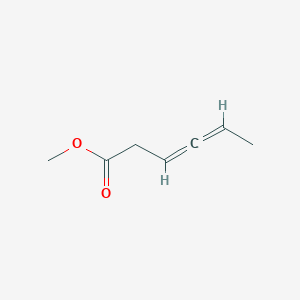![molecular formula C12H13NO4 B14416171 Ethyl {[(benzyloxy)carbonyl]imino}acetate CAS No. 81357-12-2](/img/structure/B14416171.png)
Ethyl {[(benzyloxy)carbonyl]imino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[(benzyloxy)carbonyl]imino}acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl {[(benzyloxy)carbonyl]imino}acetate can be synthesized through the reaction of ethyl chloroacetate with benzyl carbamate in the presence of a base. The reaction typically proceeds as follows:
Reactants: Ethyl chloroacetate and benzyl carbamate.
Base: A strong base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like dichloromethane or toluene.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {[(benzyloxy)carbonyl]imino}acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Benzyloxycarbonyl iminoacetic acid and ethanol.
Reduction: Benzyloxycarbonyl iminoethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl {[(benzyloxy)carbonyl]imino}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl {[(benzyloxy)carbonyl]imino}acetate involves its interaction with various molecular targets. In biological systems, the compound may undergo enzymatic hydrolysis to release active metabolites. The benzyloxycarbonyl group can act as a protecting group, preventing premature reactions and allowing for controlled release of the active moiety.
Vergleich Mit ähnlichen Verbindungen
Ethyl {[(benzyloxy)carbonyl]imino}acetate can be compared with other esters such as ethyl acetate and methyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the benzyloxycarbonyl and imino groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications.
List of Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl benzoate: An ester with a pleasant odor, used in fragrances.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group.
Eigenschaften
CAS-Nummer |
81357-12-2 |
|---|---|
Molekularformel |
C12H13NO4 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
ethyl 2-phenylmethoxycarbonyliminoacetate |
InChI |
InChI=1S/C12H13NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
InChI-Schlüssel |
NFENSIUBDDAWLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)








![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)
